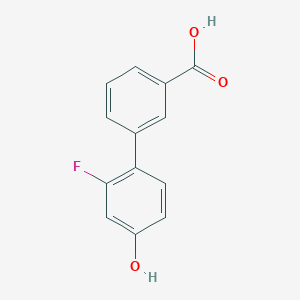

4-(3-Carboxyphenyl)-3-fluorophenol

Description

4-(3-Carboxyphenyl)-3-fluorophenol is a bifunctional aromatic compound comprising a phenol ring substituted with a fluorine atom at the 3-position and a 3-carboxyphenyl group at the 4-position. This structure confers unique physicochemical properties, such as enhanced acidity due to the electron-withdrawing fluorine and carboxylic acid groups.

Properties

IUPAC Name |

3-(2-fluoro-4-hydroxyphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO3/c14-12-7-10(15)4-5-11(12)8-2-1-3-9(6-8)13(16)17/h1-7,15H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDLYHHFZXCAIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=C(C=C(C=C2)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10680796 | |

| Record name | 2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226086-21-0 | |

| Record name | 2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Carboxyphenyl)-3-fluorophenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Carboxyphenyl)-3-fluorophenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Quinones or other oxidized phenolic compounds.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(3-Carboxyphenyl)-3-fluorophenol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and coordination polymers.

Medicine: Investigated for its potential as a therapeutic agent or as a precursor for drug development.

Industry: Utilized in the production of advanced materials, including polymers and metal-organic frameworks.

Mechanism of Action

The mechanism of action of 4-(3-Carboxyphenyl)-3-fluorophenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s binding affinity and specificity. The carboxylic acid group can participate in ionic interactions, further influencing the compound’s activity. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Fluorophenol Derivatives

3-Fluorophenol vs. 4-Fluorophenol

- Biological Activity: 3-Fluorophenol exhibits weaker interactions with azo-dyes like sunset yellow compared to its para-substituted counterparts, as shown by NMR diffusion coefficients and chemical shift analyses. The meta-fluorine position reduces steric hindrance but may weaken π-π stacking interactions .

- Environmental Impact: Chlorella pyrenoidosa shows lower removal efficiency for 3-fluorophenol (34–50% residual after 240 h) compared to 4-fluorophenol (>70% removal), attributed to metabolic interference in porphyrin and carotenoid pathways .

4-Chloro-3-fluorophenol

- Substituting the carboxyphenyl group with chlorine (e.g., 4-Chloro-3-fluorophenol) reduces water solubility and increases hydrophobicity, making it more persistent in environmental systems. This compound is used in agrochemical intermediates but lacks the carboxylic acid’s capacity for hydrogen bonding .

Carboxyphenyl-Substituted Analogs

2-Hexanoylamino-1-(3-carboxyphenyl)benzamide (Compound 9)

- The 3-carboxyphenyl group enhances binding via hydrophobic interactions, though chain length variations (e.g., tetradecanoylamino in Compound 17) further boost activity to 79% .

3-(4-Carboxy-3-fluorophenyl)-4-fluorobenzoic acid

- This di-fluorinated, di-carboxylic acid derivative (C₁₄H₈F₂O₄) exhibits higher acidity (pKa ~1–3) and stronger intermolecular hydrogen bonding, making it suitable for crystal engineering. In contrast, the mono-carboxylic target compound is less acidic (pKa ~4–5) but more lipophilic .

Functional Group Variations

4-(Aminomethyl)-3-fluorophenol

- Replacing the carboxyphenyl with an aminomethyl group (C₈H₁₀FNO) shifts the compound’s application toward neurotransmitter analogs. The amine group enables Schiff base formation, useful in prodrug design, but reduces stability under acidic conditions .

4-Fluoro-3-(trifluoromethyl)phenol

- The trifluoromethyl group increases electronegativity and thermal stability (boiling point ~360°C), favoring use in LCD manufacturing. However, it lacks the carboxylic acid’s biorecognition capability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.